N-Chloroacetanilide
Description
Historical Context and Early Investigations of N-Haloacylanilides
The study of N-haloacylanilides is deeply rooted in the history of physical organic chemistry. The peculiar behavior of these compounds, where a halogen atom moves from a nitrogen atom to the aromatic ring, spurred decades of investigation into the nature of chemical reactions.
Initial investigations into the chemistry of N-haloacylanilides began in the late 19th century. Following the first synthesis of N-chloroacetanilide, early researchers observed its propensity to transform into isomeric chloroacetanilides, particularly in the presence of acid. These initial observations were puzzling and set the stage for more systematic studies aimed at understanding the underlying mechanism of this transformation.
The most significant early work on this topic was conducted by Kennedy Joseph Previté Orton and his contemporaries in the early 20th century. Orton's meticulous studies on this compound led to the elucidation of what is now famously known as the Orton rearrangement. He proposed that the rearrangement was not a direct intramolecular shift of the chlorine atom. Instead, he suggested an intermolecular mechanism where, in the presence of hydrochloric acid, this compound first reacts to form acetanilide (B955) and elemental chlorine (Cl₂). The newly formed chlorine then chlorinates the acetanilide ring through a standard electrophilic aromatic substitution reaction, yielding a mixture of ortho- and para-chloroacetanilide.
A key piece of evidence for Orton's mechanism was the finding that the ratio of the ortho and para isomers formed from the rearrangement was identical to the ratio obtained when acetanilide itself was chlorinated with elemental chlorine under the same conditions. Later experiments using hydrochloric acid labeled with radioactive chlorine isotopes confirmed the intermolecular nature of the process, as the radioactive chlorine was incorporated into the final product.
Early Observations of Rearrangement Phenomena (e.g., Mills, 1860)
Significance of this compound in Organic Synthesis and Reaction Mechanisms
Beyond its historical importance, this compound remains a valuable compound for both mechanistic studies and practical organic synthesis.
The compound has also been used to explore the boundaries between different reaction mechanisms. While the acid-catalyzed reaction is ionic and intermolecular, photochemical studies have shown that this compound can also rearrange via a free-radical pathway, which can proceed through a single-crystal to single-crystal transformation to selectively yield the para isomer.
Table 1: Mechanistic Pathways of this compound Rearrangement
| Condition | Proposed Mechanism | Key Intermediates | Primary Products |
| Acidic Solution (e.g., HCl) | Intermolecular (Orton Rearrangement) | Acetanilide, Chlorine (Cl₂) | o-Chloroacetanilide, p-Chloroacetanilide (B1165894) |
| Aprotic Solvent, UV Light | Intramolecular (Photo-rearrangement) | N-acetyl-N-phenylaminyl radical (AcPhN•) | p-Chloroacetanilide (highly selective) |
The N-Cl bond in this compound is a source of electrophilic chlorine ("Cl+"), enabling it to act as a chlorinating agent for other organic molecules. It can be used for the chlorination of activated aromatic compounds like phenols and anilines. The reaction often shows high regioselectivity, preferentially adding the chlorine atom to the para position of the substrate. This selectivity is influenced more by the electronic properties of the substrate's substituents than by steric hindrance. While stronger and more common N-chloro reagents like N-chlorosuccinimide (NCS) are now more widely used, the reactivity of this compound provides a fundamental example of this class of reagents.
Table 2: Synthesis of this compound
| Chlorinating Agent | Other Reagents | Solvent System | Yield | Purity |
| Bleaching Powder (Ca(OCl)₂) | Sodium Bicarbonate | Water | ~80-90% | 98-100% |
| Trichloroisocyanuric Acid | None | Dichloromethane (B109758), Acetone | >88% | >99% (HPLC) |
| Calcium Hypochlorite (B82951) | Sodium Bicarbonate | Ether, Water | High | Not specified |
Data compiled from various patented and published laboratory procedures.
Role as a Model Compound for Mechanistic Studies
Scope of Academic Research on this compound
Academic research involving this compound is diverse, touching upon several key areas of organic chemistry. The primary focus has historically been on the detailed elucidation of the Orton rearrangement mechanism, including extensive kinetic studies to understand the influence of acid concentration, solvent polarity, and pressure on the reaction rate and product distribution.
Another significant area of research is its use in synthetic chemistry, both as a precursor to substituted anilines and as a chlorinating agent. Studies compare its efficacy and selectivity with other N-halo compounds, contributing to the broader understanding of electrophilic halogenation reactions. Furthermore, the photochemical rearrangement of this compound has opened up investigations into solid-state reactions and the direct observation of reactive intermediates like aminyl radicals. Its synthesis has also been a subject of study, with various methods developed to improve yield and purity for laboratory and potential industrial use.
Mechanistic Elucidation of Rearrangement Reactions
The rearrangement of this compound has been a focal point for mechanistic studies for over a century. Initially, the transformation was believed to be a direct, intramolecular process. wgtn.ac.nz However, extensive research, pioneered by K. J. P. Orton and W. J. Jones, established that the acid-catalyzed reaction is, in fact, an intermolecular process. wgtn.ac.nz
This reaction, now widely known as the Orton rearrangement, proceeds through a mechanism where this compound reacts with hydrochloric acid in a reversible step to form acetanilide and molecular chlorine (Cl₂). kyoto-u.ac.jpwgtn.ac.nz The newly formed chlorine then chlorinates the acetanilide at the ortho and para positions in a subsequent, irreversible electrophilic aromatic substitution step. spcmc.ac.in The rate-determining step in aqueous solutions is the initial reaction between this compound and hydrochloric acid. kyoto-u.ac.jp Evidence for this intermolecular pathway includes the fact that the ratio of o- to p-chloroacetanilide produced is identical whether the reaction starts from this compound and hydrochloric acid or from acetanilide and molecular chlorine. kyoto-u.ac.jp Furthermore, conducting the rearrangement in the presence of radiolabelled hydrochloric acid results in the incorporation of the radiochlorine into the chloroacetanilide products.
Besides the well-established acid-catalyzed (heterolytic) pathway, this compound can also undergo a homolytic (free-radical) rearrangement. This process can be initiated by heat, light, or the presence of radical initiators like benzoyl peroxide. rsc.org Heating this compound above its melting point leads to its decomposition and the formation of C-chloroacetanilides. rsc.org The free-radical mechanism involves the initial abstraction of a chlorine atom, followed by homolytic nuclear chlorination. These radical-induced rearrangements often exhibit autocatalysis, which is attributed to the formation of hydrogen chloride as a side product, thereby initiating the faster, acid-catalyzed Orton mechanism. rsc.org
Synthetic Methodologies and Derivatization
This compound is typically synthesized via the chlorination of acetanilide. ontosight.ai One common laboratory method involves dissolving acetanilide in hot water to create a fine suspension upon cooling, which is then treated with a sodium hypochlorite solution. rsc.org Another effective method involves the reaction between acetanilide and trichloroisocyanuric acid in an anhydrous organic solvent system, such as a mixture of dichloromethane and acetone. google.com This process can achieve high yields of over 88% and product purity exceeding 99% (as determined by HPLC). google.com The reaction is typically controlled at a low temperature (0-10 °C) during the addition of reagents, followed by several hours of reaction at room temperature. google.com Other preparative methods include reacting acetanilide with dichlorine monoxide, which can produce this compound with a purity of 98.7% and a molar yield of 98.9%. chemicalbook.com
The primary derivatization of this compound is its rearrangement to a mixture of ortho- and para-chloroacetanilide. This transformation is the cornerstone of its chemical interest and serves as a synthetic route to these C-chloro-substituted anilides, which are precursors for 2- and 4-haloanilines. spcmc.ac.in
| Synthesis Method | Reagents | Yield/Purity | Reference |
| Anhydrous Chlorination | Acetanilide, Trichloroisocyanuric Acid | >88% Yield, >99% Purity | google.com |
| Dichlorine Monoxide | Acetanilide, Dichlorine Monoxide, NaOH | 98.9% Molar Yield, 98.7% Purity | chemicalbook.com |
| Aqueous Hypochlorite | Acetanilide, Sodium Hypochlorite | Not specified | rsc.org |
| Calcium Hypochlorite | Halogenated Acetanilide, Calcium Hypochlorite, NaHCO₃ | 83% Yield (for N-chloro-p-bromoacetanilide) | google.com |
Kinetic and Spectroscopic Analyses
Kinetic studies have been crucial in understanding the mechanism of the this compound rearrangement. The acid-catalyzed reaction is significantly accelerated by the presence of hydrochloric acid. kyoto-u.ac.jp The rate of transformation in aqueous solution is dependent on the product of the hydrogen ion (H⁺) and chloride ion (Cl⁻) concentrations. royalsocietypublishing.org The reaction with hydrobromic acid is analogous but proceeds much faster. royalsocietypublishing.orgroyalsocietypublishing.org
Studies under varying pressure have provided insights into the transition state of the reaction. The rearrangement was investigated at pressures up to 2059 atm, revealing an activation volume (ΔV‡) of about -5 ml/mol and an activation energy (Ea) of approximately 20 kcal/mol at 1 atm. kyoto-u.ac.jpkyoto-u.ac.jp The effect of pressure on the reaction in aqueous ethanol (B145695) solutions suggests that the distance between the reacting ions in the transition state increases with pressure, indicating that the activated complex is polar and solvated. kyoto-u.ac.jpkyoto-u.ac.jp The ratio of ortho to para products is also influenced by pressure and temperature. kyoto-u.ac.jp
Spectroscopic methods are employed to follow the kinetics of the reaction, typically by monitoring the disappearance of this compound over time. acs.org For instance, in reactions with phenoxides, pseudo-first-order rate constants are obtained by observing the change in this compound concentration. acs.org The interaction with hydrobromic acid, which liberates iodine upon addition to potassium iodide, can be followed by titrating the iodine with thiosulfate (B1220275). royalsocietypublishing.org
| Kinetic Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | ~20 kcal/mol | 1 atm, aqueous solution | kyoto-u.ac.jpkyoto-u.ac.jp |
| Activation Volume (ΔV‡) | ~ -5 ml/mol | 1 atm, aqueous solution | kyoto-u.ac.jpkyoto-u.ac.jp |
| Transition State Ion Distance | 2.6 Å | 1 atm, aqueous ethanol | kyoto-u.ac.jp |
| Transition State Ion Distance | 3.6 Å | 2000 atm, aqueous ethanol | kyoto-u.ac.jp |
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reaction mechanisms involving this compound and related compounds. nih.govmdpi.com DFT studies have been used to explore the nucleophilic substitution (SN2) degradation mechanism of chloroacetanilide herbicides, which are structurally related to this compound. nih.govmdpi.com These studies calculate activation free energies for different proposed pathways and nucleophiles. mdpi.comresearchgate.net
For example, the nucleophilic attack of the hydrogen sulfide (B99878) ion (HS⁻) on various chloroacetanilide herbicides was modeled, and the SN2 mechanism was found to be the most favorable, with activation free energies ranging from 17 to 24 kcal/mol. mdpi.comresearchgate.net Such calculations help in understanding the reactivity and the role of different functional groups within the molecule. mdpi.com The presence of an electron-withdrawing carbonyl group, as in this compound, was found to lower the activation energy for the SN2 reaction. mdpi.com
Further computational analyses, such as Natural Bond Orbital (NBO) analysis and reaction force analysis, provide deeper insights into the electronic and structural rearrangements that occur along the reaction pathway, including the nature of the transition state (e.g., whether it is "early" or "late"). mdpi.comnih.gov These theoretical studies can also investigate anchimeric (neighboring group) assistance from oxygen or nitrogen atoms, though for many chloroacetanilides, these pathways are calculated to have much higher activation barriers than the direct SN2 mechanism. mdpi.comnih.gov
| Computational Method | System Studied | Key Finding | Reference |
| DFT (wB97XD) | Chloroacetanilide herbicides + HS⁻ | SN2 mechanism is favorable; ΔG‡ ≈ 17-24 kcal/mol. | mdpi.comresearchgate.net |
| DFT (wB97XD) | Chloroacetanilide herbicides + various nucleophiles (Br⁻, I⁻, HS⁻, S₂O₃²⁻) | Sulfur-based nucleophiles are most reactive; good correlation between calculated ΔG‡ and experimental rates. | nih.govresearchgate.net |
| NBO Analysis | Chloroacetanilide herbicides + HS⁻ | Transition states are generally "early" in the reaction coordinate. | nih.gov |
| DFT (B3LYP) | Pyrazole-isoxazoline synthesis | Mechanistic study to explain regioselectivity of cycloaddition reactions. | acs.org |
Environmental Studies and Degradation Pathways
While this compound itself is primarily a laboratory chemical, the broader class of chloroacetanilide herbicides (e.g., alachlor (B1666766), metolachlor (B1676510), acetochlor) has been used extensively in agriculture. wisc.eduasm.orgnnk.gov.hu Due to their widespread use, relatively high water solubility, and persistence, these herbicides and their metabolites are frequently detected in soil, groundwater, and surface water. asm.orgnih.gov
The environmental fate of these compounds is of significant interest. Microbial degradation is a primary pathway for their breakdown in soil. wisc.eduasm.org Bacteria have evolved catabolic pathways to mineralize these herbicides, often transforming them through N-dealkylation and amide hydrolysis into common metabolites like 2-methyl-6-ethylaniline (MEA) and 2,6-diethylaniline (B152787) (DEA), which are then further degraded. asm.org The most commonly detected degradation byproducts in water bodies are ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives. nih.govwisc.edu
In addition to biodegradation, other degradation pathways have been investigated.
Photodegradation : Heterogeneous photocatalysis using titanium dioxide (TiO₂) and UV-A light has proven effective for removing chloroacetanilide herbicides from water. mdpi.com
Chemical Degradation : These compounds can be degraded by strong oxidants like hydroxyl radicals generated during anodic Fenton treatment (AFT). acs.orgnih.gov Another promising method is nucleophilic substitution with thiosulfate salts. This reaction rapidly and selectively dechlorinates the herbicides, detoxifying them under ambient conditions in water and soil. pnas.org The reaction proceeds via an SN2 mechanism, where the chlorine atom is replaced by a thiosulfate group. pnas.org
Studies have shown that while parent chloroacetanilide herbicides can persist in water with half-lives greater than 100 days, the addition of thiosulfate can cause their rapid disappearance. pnas.org
Structure
3D Structure
Properties
IUPAC Name |
N-chloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKMXGRFVLMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206615 | |
| Record name | Acetanilide, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-11-3 | |
| Record name | N-Chloro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, N-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of N Chloroacetanilide Rearrangements
The Orton Rearrangement: Fundamental Concepts
The Orton Rearrangement describes the acid-catalyzed conversion of N-haloanilides to ortho- and para-haloanilides. spcmc.ac.innptel.ac.intmv.ac.in Initially, this transformation was considered to be a true intramolecular process. kyoto-u.ac.jp However, subsequent and more detailed studies have largely reshaped this understanding.
The core of the Orton Rearrangement is the migration of a halogen atom, in this case, chlorine, from the nitrogen atom of the N-acetamido group to the aromatic ring of the anilide. spcmc.ac.in This process ultimately yields a mixture of ortho- and para-chloroacetanilides. kyoto-u.ac.jpkharagpurcollege.ac.in The reaction is a key example of a molecular rearrangement where a substituent moves from a side chain onto an aromatic nucleus. spcmc.ac.in
A central point of investigation and debate in the study of the Orton Rearrangement has been whether the migration of the halogen is an intermolecular or intramolecular process. spcmc.ac.innptel.ac.in
Early theories proposed a direct, intramolecular shift of the chlorine atom from the nitrogen to the ring. However, a significant body of evidence now strongly supports an intermolecular mechanism, particularly in protic solvents. spcmc.ac.inkyoto-u.ac.jp Key findings that substantiate the intermolecular pathway include:
Formation of Molecular Chlorine: The detection of molecular chlorine (Cl₂) in the reaction medium provides compelling evidence for an intermolecular process. spcmc.ac.in This suggests that the chlorine atom detaches completely from the N-chloroacetanilide molecule before reattaching to the ring. spcmc.ac.innptel.ac.in
Cross-Halogenation Experiments: When the rearrangement is conducted in the presence of other aromatic compounds that are more reactive towards electrophilic substitution (halogen captors), cross-halogenation products are observed. spcmc.ac.in This demonstrates that a free halogenating species is generated in the reaction mixture.
Isotopic Labeling Studies: Experiments using hydrochloric acid labeled with radioactive chlorine have shown that the radioisotope is incorporated into the final chloroacetanilide products. This result is consistent with an intermolecular mechanism involving the formation of free chloride ions and their subsequent reaction.
Identical Isomer Ratios: The ratio of ortho- to para-chloroacetanilide formed from the Orton Rearrangement of this compound is the same as that obtained from the direct chlorination of acetanilide (B955) with molecular chlorine under identical conditions. kyoto-u.ac.jp
While the intermolecular mechanism is well-established for the acid-catalyzed reaction in protic solvents, some studies in aprotic solvents have suggested the possibility of a one-stage intramolecular process. kyoto-u.ac.jp Additionally, photoinitiated rearrangements of N-haloacetanilides may proceed through different, possibly radical-based, mechanisms. cdnsciencepub.com
Acid catalysis is a crucial feature of the Orton Rearrangement. spcmc.ac.innptel.ac.in The reaction is significantly accelerated in the presence of acids, particularly hydrochloric acid. kyoto-u.ac.jp The catalytic role of the acid is multifaceted and has been a subject of detailed kinetic studies.
The rate of the rearrangement is found to be dependent on the concentrations of both the this compound and the acid. Specifically, with hydrochloric acid, the reaction rate is greatly accelerated. kyoto-u.ac.jp This has led to the understanding that the acid is not merely a proton source but that the halide ion also plays a key role. The reaction is considered to be specifically catalyzed by hydrochloric acid. wgtn.ac.nz
Kinetic investigations have shown that the rate law can be expressed as being first order in the N-chloroamide and second order with respect to hydrogen chloride. This suggests a mechanism where both the proton (H⁺) and the chloride ion (Cl⁻) are involved in the rate-determining step. The catalytic effect of other acids, such as sulfuric acid, is comparatively very small, highlighting the specific role of the halide ion.
Based on the extensive evidence for an intermolecular process and the critical role of acid catalysis, the following mechanistic pathway is widely accepted for the Orton Rearrangement of this compound in the presence of hydrochloric acid:
Protonation of this compound: The first step involves the protonation of the nitrogen atom of this compound by the acid catalyst. spcmc.ac.in
C₆H₅N(Cl)COCH₃ + H⁺ + Cl⁻ → C₆H₅NHCOCH₃ + Cl₂
Electrophilic Aromatic Substitution: The newly formed acetanilide then undergoes a standard electrophilic aromatic substitution reaction with the in situ generated chlorine. spcmc.ac.in This chlorination occurs predominantly at the ortho and para positions of the aromatic ring, which are activated by the acetamido group, to yield the final products. spcmc.ac.inkyoto-u.ac.jp
An alternative mechanistic proposal involves the formation of an ion pair, which then proceeds to form a π-complex before the final substitution. cdnsciencepub.com However, the formation of free molecular chlorine is strongly supported by experimental observations. spcmc.ac.in
Acid Catalysis in Orton Rearrangement
Factors Influencing the Orton Rearrangement of this compound
The rate and outcome of the Orton Rearrangement are influenced by various factors, with the solvent playing a particularly significant role.
The nature of the solvent has a profound effect on the mechanism and velocity of the Orton Rearrangement.
In protic, ionizing solvents such as water and aqueous acetic acid, the intermolecular mechanism involving the formation of acetanilide and chlorine is favored. kyoto-u.ac.jp The rate of rearrangement in these solvents is influenced by their polarity. Kinetic studies in aqueous ethanol (B145695) solutions have indicated that the activated complex in the rate-determining step is appreciably polar and solvated. kyoto-u.ac.jp The position of the equilibrium between this compound and acetanilide plus chlorine is dependent on the solvent composition. For instance, in glacial acetic acid, the equilibrium lies far to the right, favoring the formation of chlorine, while in 50% aqueous acetic acid, it lies significantly to the left.
In aprotic solvents like chlorobenzene (B131634), the mechanism can be different. kyoto-u.ac.jpcdnsciencepub.comcdnsciencepub.com There is evidence suggesting that in such non-polar environments, the rearrangement may proceed through a one-stage intramolecular process. kyoto-u.ac.jp The role of the acid catalyst in aprotic media is also complex and has been the subject of detailed kinetic analysis. cdnsciencepub.com For example, studies with trifluoroacetic acid in chlorobenzene suggest a multi-step mechanism. cdnsciencepub.com The reaction kinetics and even the products can change significantly in aprotic solvents. For instance, the rearrangement of N-bromo-2-nitroacetanilide in chlorobenzene with trichloroacetic acid leads to the bromination of the solvent rather than the anilide ring. cdnsciencepub.com
The following table summarizes the effect of different solvent environments on the Orton Rearrangement of this compound.
| Solvent Type | Predominant Mechanism | Key Observations |
| Protic (e.g., water, aqueous acetic acid) | Intermolecular | Formation of molecular chlorine; rate influenced by solvent polarity and acid concentration. kyoto-u.ac.jp |
| Aprotic (e.g., chlorobenzene) | Can be Intramolecular or a different intermolecular path | Complex kinetics; reaction may be promoted by light; different products can be formed. kyoto-u.ac.jpcdnsciencepub.comcdnsciencepub.com |
Substituent Effects on Reaction Kinetics and Regioselectivity
The rate and outcome of the this compound rearrangement are significantly influenced by the nature and position of substituents on the aromatic ring. Kinetic studies on various substituted acetanilides reveal that both the reaction rate and the regioselectivity (the ratio of ortho- to para-chloroacetanilide products) are sensitive to the electronic effects of these substituents.
In the chlorination of substituted acetanilides by chloramine-T, which proceeds through an N-chloro intermediate followed by an Orton rearrangement, the reaction is catalyzed by acid. zenodo.orgscribd.com The order of the reaction with respect to the substrate is fractional, indicating a complex mechanism likely involving a pre-equilibrium step. zenodo.orgscribd.com
A study on the bromination of a series of p-substituted acetanilides by N-bromoacetamide, which also follows a similar rearrangement mechanism, found a Hammett plot of log(k₁) versus σ-values to be linear with a ρ-value of -0.97. This negative ρ value indicates that electron-donating groups on the phenyl ring accelerate the reaction rate, while electron-withdrawing groups retard it. This is consistent with an electrophilic attack on the aromatic ring being a key part of the rate-determining step.
The activation energies (ΔE≠) for the chlorination of various substituted acetanilides have been determined, providing further insight into substituent effects. zenodo.orgscribd.com For example, the activation energy for p-methyl acetanilide is lower than that of acetanilide, while the activation energies for p-chloroacetanilide (B1165894) and o-chloroacetanilide are higher. zenodo.orgscribd.com This trend aligns with the expected electronic effects of the methyl (electron-donating) and chloro (electron-withdrawing) groups.
| Compound | Activation Energy (ΔE≠) (kcal/mol) | Entropy of Activation (ΔS≠) (e.u.) |
| Acetanilide | 15.15 | -32.95 |
| p-Methylacetanilide | 14.08 | -36.69 |
| p-Chloroacetanilide | 15.25 | -33.71 |
| o-Chloroacetanilide | 17.60 | -27.05 |
Data from the chlorination of acetanilides by chloramine-T at 60°C. zenodo.orgscribd.com
The regioselectivity of the rearrangement is also affected by substituents. Generally, the major product is the para-chloro isomer, with the ortho-isomer being the minor product. spcmc.ac.in However, the presence of certain substituents can alter this ratio. For instance, in the rearrangement of N-chloro-α-fluoroacetanilide and N-chloro-α-chloroacetanilide, the nature of the halogen on the acetyl group influences the reaction rate depending on the acid catalyst used. rsc.org
Temperature and Pressure Dependencies of Rearrangement Kinetics
The kinetics of the this compound rearrangement are dependent on both temperature and pressure. Studies have shown that an increase in temperature accelerates the reaction rate, as is typical for most chemical reactions. The activation energy for the rearrangement of this compound in aqueous solution at 1 atm is approximately 20 kcal/mol. kyoto-u.ac.jp
The effect of pressure on the rearrangement of this compound has been investigated at pressures up to 2059 atm. kyoto-u.ac.jp The reaction rates in aqueous solution were found to increase with pressure, yielding an activation volume (ΔV‡) of about -5 ml/mol. kyoto-u.ac.jp This negative activation volume suggests that the transition state is more compact and likely more solvated than the reactants.
In aqueous ethanol solutions, the distance between the two ions in the transition state was observed to increase with increasing pressure, from 2.6 Å at 1 atm to 3.6 Å at 2000 atm. kyoto-u.ac.jp This finding, along with the negative activation volume, supports the idea of a polar and solvated activated complex in the rate-determining step. kyoto-u.ac.jp
Furthermore, the ratio of ortho- to para-chloroacetanilide products is also influenced by temperature and pressure. The difference in activation energies (ΔE‡) for the formation of the ortho and para isomers is 0.74 kcal/mol at 1 atm. kyoto-u.ac.jp The pressure dependence of the product ratio provides a difference in activation volumes (ΔV‡o - ΔV‡p) of about 1 cm³/mol, suggesting that the change in solvation is a significant factor in determining the isomer distribution. kyoto-u.ac.jp
| Pressure (atm) | Temperature (°C) | Activation Volume (ΔV‡) (ml/mol) |
| 1 | 25 | ~ -5 |
| 981 | 25 | - |
| 2059 | 25 | - |
Data for the rearrangement of this compound in aqueous solution. kyoto-u.ac.jp
Autocatalysis and its Mitigation
The rearrangement of this compound can be subject to autocatalysis, where a product of the reaction acts as a catalyst, accelerating the reaction rate over time. rsc.org This phenomenon is particularly observed in reactions catalyzed by light or free-radical initiators, as well as in hot glacial acetic acid. rsc.org The primary cause of this autocatalysis is the formation of hydrogen chloride (HCl) as a side-product. rsc.org Since the rearrangement is acid-catalyzed, the in-situ generation of HCl leads to a faster reaction rate. rsc.orgwgtn.ac.nz
Kinetic studies of the rearrangement in glacial acetic acid at 100°C have revealed marked autocatalysis. The presence of chlorine and hydrogen chloride in the reaction mixture has been confirmed, supporting the incursion of the faster Orton mechanism.
To mitigate this autocatalysis and study the uncatalyzed or specifically catalyzed reaction, measures can be taken to remove the HCl as it is formed. One such method is the aspiration of the reaction solution with an inert gas like nitrogen to carry away the volatile HCl. Another approach is to conduct the reaction in the presence of a substance that can neutralize the HCl without otherwise interfering with the reaction.
Rearrangement in Related N-Haloacylanilides and Polyamides
N-Bromoacylanilides
The Orton rearrangement is not limited to N-chloroacetanilides; it is also a characteristic reaction of N-bromoacylanilides. The rearrangement of N-bromoacetanilide and its derivatives has been studied in various solvents and with different acid catalysts. researchgate.netcdnsciencepub.comresearchgate.netrsc.orgcdnsciencepub.com
Similar to their chloro counterparts, the rearrangement of N-bromoacylanilides is acid-catalyzed. cdnsciencepub.com Kinetic studies on the rearrangement of N-bromo-4-chloroacetanilide and N-bromoacetanilide catalyzed by trifluoroacetic acid in chlorobenzene have shown that the reaction involves at least three mechanistic steps. researchgate.net However, when catalyzed by the weaker trichloroacetic acid, the rate of rearrangement of N-bromoacetanilide appears to follow a simpler rate law. researchgate.netresearchgate.net
Substituent effects are also significant in the rearrangement of N-bromoacylanilides. A study of p-substituted N-bromoacylanilides in chlorobenzene with trichloroacetic acid as a catalyst revealed that the nature of the substituent influences the reaction. cdnsciencepub.comresearchgate.netcdnsciencepub.com For instance, N-bromo-4-nitroacetanilide behaves exceptionally, with the bromine atom being transferred to the solvent to form 4-bromo-chlorobenzene and 4-nitroacetanilide, rather than undergoing intramolecular rearrangement. cdnsciencepub.com The products from the rearrangement of N-bromo-4-fluoroacetanilide are also complex. cdnsciencepub.com
The photoinduced rearrangement of N-bromoacetanilide to p-bromoacetanilide in carbon tetrachloride has been found to have a high quantum efficiency, suggesting a chain reaction component. cdnsciencepub.com
N-Chlorinated Aromatic Polyamides
The N-chlorination and subsequent Orton rearrangement are also observed in aromatic polyamides, which are polymers containing repeating amide linkages in an aromatic backbone. researchgate.netwalshmedicalmedia.com This process is of particular interest in the context of polyamide membranes used in water desalination, as exposure to free chlorine can lead to membrane degradation. researchgate.netwalshmedicalmedia.comresearchgate.net
The N-chlorination of the amide nitrogen in the polyamide is an acid-catalyzed process. researchgate.netwalshmedicalmedia.com This initial step leads to a loss of hydrogen bonding within the polymer structure, causing conformational changes that can make the polymer less rigid and increase its permeability. researchgate.netwalshmedicalmedia.com
Following N-chlorination, the polyamide can undergo an Orton rearrangement, which is also promoted in acidic media. researchgate.netwalshmedicalmedia.com This intermolecular rearrangement results in the formation of ortho- or para-chloro substituted aromatic rings within the polymer chain. researchgate.netwalshmedicalmedia.com The introduction of the chloro group has a strong negative inductive effect, which weakens the adjacent amide bond, making it more susceptible to hydrolysis and eventual chain scission, leading to membrane degradation. researchgate.netwalshmedicalmedia.com
Synthetic Methodologies and Derivatization of N Chloroacetanilide
Synthesis of N-Chloroacetanilide
The preparation of this compound involves the N-chlorination of acetanilide (B955). This transformation can be achieved through various methods, ranging from traditional routes using basic chlorinating agents to more modern, environmentally conscious approaches.
Conventional Synthetic Routes
Historically, this compound has been synthesized by reacting acetanilide with a chlorinating agent, such as hypochlorous acid or a salt thereof, in an aqueous medium. ontosight.ai One common laboratory-scale preparation involves treating acetanilide, often dissolved in a solvent like dilute acetic acid, with an aqueous solution of calcium hypochlorite (B82951) (bleaching powder). prepchem.com The presence of a weak acid helps to generate hypochlorous acid in situ, which then acts as the chlorinating species.
Another established method utilizes sodium hypochlorite solution. When acetanilide is treated with alkaline bleach, such as a sodium hypochlorite solution, in the presence of acid, this compound is formed. It is crucial to control the reaction conditions, as an excess of acid can promote the rearrangement of the N-chloro product to its C-chloro isomers. A high-yield synthesis has been reported using dichlorine monoxide with sodium hydroxide (B78521) at temperatures between 15 and 30°C, affording the product in 98.9% molar yield. chemicalbook.com
These conventional methods, while effective, often involve the use of aqueous solutions, which can lead to challenges in product isolation and generate significant aqueous waste streams.
Modern and Green Chemistry Approaches in Synthesis
In recent years, there has been a shift towards developing more efficient and environmentally benign methods for the synthesis of this compound. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.
A significant advancement is the use of N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) as chlorinating agents. TCCA, in particular, has emerged as a safe, stable, and highly efficient reagent for N-chlorination. google.comresearchgate.netgoogle.com A patented method describes the reaction of acetanilide with TCCA in an anhydrous organic solvent system, such as a mixture of dichloromethane (B109758) and acetone. google.com This process offers high product purity (>99%) and yields exceeding 88%. google.com A key advantage of this method is the significant reduction in aqueous wastewater. google.com Furthermore, the by-product, cyanuric acid, can potentially be recycled, enhancing the sustainability of the process. google.com
Mechanochemical synthesis, which involves grinding solid reactants together in the absence of a solvent, represents another green alternative. The synthesis of 4-chloroacetanilide has been achieved by grinding acetanilide with TCCA, suggesting the potential for solvent-free synthesis of this compound as an intermediate. scielo.br Another approach reports the rapid N-chloroacetylation of anilines using acid chlorides in a phosphate (B84403) buffer, which is presented as a metal-free, green chemical method under neutral conditions. figshare.comtandfonline.com
Table 1: Comparison of Synthetic Methods for this compound
| Method | Chlorinating Agent | Solvent/Conditions | Yield | Key Features |
|---|---|---|---|---|
| Conventional | Calcium Hypochlorite/Acetic Acid | Water, Ethyl Alcohol | Moderate | Traditional lab method, uses inexpensive reagents. prepchem.com |
| Conventional | Dichlorine Monoxide/NaOH | Water | 98.9% | High yield, controlled temperature. chemicalbook.com |
| Modern/Green | Trichloroisocyanuric Acid (TCCA) | Dichloromethane/Acetone (Anhydrous) | >88% | High purity, reduced wastewater, recyclable by-product. google.com |
| Modern/Green | Chloroacetyl Chloride | Phosphate Buffer | High | Rapid, metal-free, neutral conditions, easy isolation. figshare.comtandfonline.com |
Synthesis of this compound Derivatives
This compound serves as a versatile starting material for the synthesis of a variety of other compounds, including its substituted analogs, ring-chlorinated isomers, and other aniline (B41778) derivatives.
Substituted N-Chloroacetanilides for Mechanistic Probes
To investigate the mechanisms of reactions involving this compound, particularly the Orton rearrangement, chemists have synthesized a range of substituted N-chloroacetanilides. These derivatives, typically bearing electron-donating or electron-withdrawing groups on the aromatic ring, allow for the study of electronic effects on reaction rates and pathways.
The synthesis of these derivatives generally follows the same principles as the parent compound. For example, halogenated acetanilides can be N-chlorinated using calcium hypochlorite in a biphasic system of ether and water, with sodium bicarbonate as a base. google.com This method has been used to prepare compounds like N-chloro-p-bromoacetanilide. google.com Similarly, N-chloro derivatives of o-, m-, and p-acetamidotoluene have been prepared to study their rearrangement reactions. researchgate.net These substituted compounds are crucial for kinetic studies and for elucidating the role of intermediates in reactions like acid-catalyzed chlorination. wgtn.ac.nz
Synthesis of Ring-Chlorinated Acetanilides (e.g., p-Chloroacetanilide (B1165894), o-Chloroacetanilide)
One of the most significant reactions of this compound is its acid-catalyzed rearrangement to form a mixture of ortho- and para-chloroacetanilide. spcmc.ac.inkyoto-u.ac.jp This reaction, known as the Orton rearrangement, is not an intramolecular process. Instead, it proceeds through an intermolecular mechanism where this compound reacts with hydrochloric acid to generate acetanilide and elemental chlorine (Cl₂). wgtn.ac.nzkyoto-u.ac.jp The newly formed chlorine then acts as an electrophile, chlorinating the acetanilide ring at the ortho and para positions via electrophilic aromatic substitution. wgtn.ac.nzspcmc.ac.in
The reaction is typically carried out by treating this compound with hydrochloric acid in a solvent like aqueous acetic acid. spcmc.ac.in The ratio of ortho- to para-isomers formed is consistent with that obtained from the direct chlorination of acetanilide under the same conditions, providing strong evidence for the intermolecular pathway. kyoto-u.ac.jp Heating this compound, even in the absence of acid catalysts, can also induce rearrangement, leading to p-chloroacetanilide and 2,4-dichloroacetanilide, which again points to the formation of free chlorine during the decomposition. rsc.org This rearrangement serves as a practical synthetic route to 2- and 4-haloanilines, which can be challenging to prepare via direct monohalogenation of aniline. spcmc.ac.in
Table 2: Products of this compound Rearrangement
| Product Name | Structure | Position of Chlorine | Typical Catalyst |
|---|---|---|---|
| p-Chloroacetanilide | Cl-C₆H₄-NHCOCH₃ | Para (4-position) | Hydrochloric Acid spcmc.ac.in |
| o-Chloroacetanilide | Cl-C₆H₄-NHCOCH₃ | Ortho (2-position) | Hydrochloric Acid spcmc.ac.in |
| 2,4-Dichloroacetanilide | Cl₂-C₆H₃-NHCOCH₃ | Ortho and Para (2,4-positions) | Heat rsc.org |
Formation of Other Aniline Derivatives
Beyond rearrangement, this compound can be used to synthesize other aniline derivatives. Its ability to act as a chlorinating agent or an oxidant is key to these transformations. For instance, this compound has been utilized as an oxidant in the synthesis of azo derivatives from anilines. acs.org
The N-Cl bond in this compound can undergo hemolytic fission, especially in the presence of free radical initiators like benzoyl peroxide or under photolytic conditions. researchgate.netcdnsciencepub.com This generates an acetanilide radical and a chlorine radical. In the presence of a suitable hydrogen donor, such as cyclohexane (B81311) or toluene, the acetanilide radical can abstract a hydrogen atom to revert to acetanilide. cdnsciencepub.com This reactivity highlights its role not just as a precursor to chlorinated anilines but also as a source of radicals for other chemical transformations. The synthesis of various N-aryl 2-chloroacetamides has been described via the chloroacetylation of the corresponding aryl amine, and these compounds are valuable intermediates due to the easy replacement of the chlorine atom by various nucleophiles. researchgate.net
Kinetic and Spectroscopic Analyses
Kinetic Studies of N-Chloroacetanilide Reactions
The kinetics of reactions involving this compound have been a subject of extensive research, shedding light on reaction mechanisms and the influence of various factors on reaction rates.
Reaction Rates and Order with Respect to Reactants
The Orton rearrangement of this compound, which produces a mixture of ortho- and para-chloroacetanilides, is a well-studied reaction. This reaction is catalyzed by acid and its rate is significantly accelerated in the presence of hydrochloric acid. kyoto-u.ac.jp The reaction is generally considered to be first order with respect to the rearranging this compound. kyoto-u.ac.jp
In the chlorination of acetanilide (B955) and its substituted derivatives by chloramine-T, the reaction is first order with respect to chloramine-T. zenodo.org However, the order with respect to the acetanilide substrate is fractional, suggesting the formation of a complex between chloramine-T and the substrate. zenodo.org The bromination of regioisomers of chloroacetanilide has been found to be a second-order reaction. ijream.org
Determination of Activation Parameters (e.g., Activation Energy, Entropy of Activation)
Activation parameters provide valuable insights into the transition state of a reaction. For the rearrangement of this compound in aqueous solution at atmospheric pressure, the activation energy (Ea) has been determined to be approximately 20 kcal/mol. kyoto-u.ac.jp Theoretical studies on the nucleophilic substitution reactions of chloroacetanilide herbicides have calculated activation free energies (ΔG‡) to be between 17 and 24 kcal/mol for an SN2 mechanism. mdpi.com
In the chlorination of various acetanilides by chloramine-T, the activation energies and entropies of activation (ΔS‡) have been computed. For acetanilide, p-methyl acetanilide, p-chloroacetanilide (B1165894), and o-chloroacetanilide, the activation energies are 15.15, 14.08, 15.25, and 17.60 kcal/mol, respectively. The corresponding entropies of activation are -32.95, -36.69, -33.71, and -27.05 e.u. zenodo.org The negative values for the entropy of activation are consistent with a more ordered transition state compared to the reactants, which is expected for bimolecular reactions. acs.orgnih.gov
A theoretical study on the degradation of chloroacetanilide herbicides by various nucleophiles calculated the activation free energies for the reaction with hydrogen sulfide (B99878) to be around 20 kcal/mol. researchgate.net
Table 1: Activation Parameters for the Chlorination of Substituted Acetanilides by Chloramine-T zenodo.org
| Substrate | Activation Energy (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) |
| Acetanilide | 15.15 | -32.95 |
| p-Methyl acetanilide | 14.08 | -36.69 |
| p-Chloroacetanilide | 15.25 | -33.71 |
| o-Chloroacetanilide | 17.60 | -27.05 |
Influence of Ionic Strength on Reaction Velocity
The effect of ionic strength on the reaction rate can help elucidate the nature of the reacting species. In the reaction of this compound with hydrobromic acid, an increase in ionic strength, even at low concentrations, was found to increase the reaction speed. royalsocietypublishing.org This observation suggests that the medium effect on neutral molecules is superimposed on the primary salt effect described by the Brønsted-Bjerrum equation. royalsocietypublishing.org
Conversely, studies on the nucleophilic displacement reactions of α-chloroacetanilide herbicides have shown a weak influence of ionic strength on the reaction rate. acs.orgnih.gov This weak dependence is supportive of an intermolecular SN2 mechanism, where at least one of the reactants is a neutral molecule. orientjchem.org In some oxidation reactions involving other compounds, an increase in ionic strength has been observed to increase the reaction rate, with a linear relationship between the logarithm of the observed rate constant and the square root of the ionic strength. researchgate.net However, in the Ru(III)-catalyzed oxidation of hydroxybenzoic acids by chloramine-T, the variation in ionic strength did not significantly change the reaction velocity constant. orientjchem.org
Nucleophilic Displacement Reactions
This compound and its derivatives can undergo nucleophilic displacement reactions. The reaction of N-chloroacetanilides with triethylamine, where the product is the corresponding acetanilide, is considered a prototype for studying nucleophilic displacement at a chlorine atom. osti.gov The reaction is accelerated by electron-withdrawing groups on the aromatic ring, indicating a buildup of negative charge in the transition state. osti.gov
The degradation of chloroacetanilide herbicides often proceeds through nucleophilic substitution. mdpi.comacs.orgnih.gov Theoretical studies have investigated the reaction of chloroacetanilides with various nucleophiles like bromide, iodide, bisulfide, and thiosulfate (B1220275), with the SN2 mechanism being the most favorable pathway for many of these reactions. researchgate.netresearchgate.net The nature of the nucleophile plays a significant role, with sulfur-based nucleophiles often being more reactive. researchgate.netresearchgate.net While an intermolecular SN2 mechanism is common, anchimeric assistance by the aniline (B41778) nitrogen has been suggested in some cases, particularly for α-methylene analogs of chloroacetanilides. acs.orgnih.gov
Monitoring Reaction Progress (e.g., Iodometry, TLC)
The progress of reactions involving this compound can be monitored using various analytical techniques. Iodometric titration is a classical method used to determine the concentration of this compound. This involves reacting the this compound with potassium iodide, which liberates iodine. The amount of liberated iodine is then determined by titration with a standard thiosulfate solution, using starch as an indicator. kyoto-u.ac.jp
Thin-layer chromatography (TLC) is a versatile and rapid technique for monitoring the progress of a reaction. msu.edurochester.edu By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material and the appearance of the product(s). msu.eduresearchgate.netyoutube.com A "cospot," where the reaction mixture is spotted on top of the starting material, can be used to confirm the identity of the spots, especially when the reactant and product have similar retention factors (Rf values). rochester.edu While UV visualization is a common method for detecting spots on a TLC plate, various staining agents can be used for compounds that are not UV-active. stackexchange.com
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the structure of organic molecules. libretexts.org In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide detailed information about their chemical environment. bnmv.ac.insemanticscholar.org For instance, the aromatic protons of chloroacetanilides show characteristic signals, and the protons of the acetyl group appear as a singlet. bnmv.ac.in ¹³C NMR provides information about the carbon skeleton of the molecule. spectrabase.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, the C=O (amide I) bond, and the aromatic ring. bnmv.ac.insemanticscholar.org
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. spectrabase.com
X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound. researchgate.net
Confirmation of Synthesized Compounds (e.g., IR, 1H NMR, Mass Spectroscopy)
The structural confirmation of chloroacetanilide isomers is routinely performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 2-chloroacetanilide, characteristic absorption bands are observed. Key spectral bands include a strong absorption for the carbonyl group (C=O) around 1597-1617 cm⁻¹, a band for N-H bending at approximately 1528 cm⁻¹, and a C-N stretching vibration near 1317 cm⁻¹. The presence of the C-Cl bond is indicated by a signal around 722 cm⁻¹, while aromatic C=C stretching and C-H aromatic stretching appear at 1461-1602 cm⁻¹ and 3147 cm⁻¹, respectively. sphinxsai.com
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For 2-chloroacetanilide, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, shows a singlet for the -NH- proton at approximately 6.995 ppm. sphinxsai.com The methylene (B1212753) protons (-CH₂) appear as a singlet at 3.25 ppm, and the aromatic protons show a multiplet in the range of 7.65 ppm. sphinxsai.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₈H₈ClNO, which corresponds to a molecular weight of approximately 169.61 g/mol . spectrabase.comnist.gov Mass spectral analysis confirms this molecular weight through the observation of the molecular ion peak (M⁺).
Elemental Analysis
Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. The results are used to confirm the empirical and molecular formula. For this compound (C₈H₈ClNO), the theoretical elemental percentages are calculated based on its atomic composition and molecular weight. These theoretical values are then compared with the experimental values obtained from microanalysis to verify the purity and identity of the synthesized compound. sphinxsai.com
UV and ¹³C NMR Spectroscopy
UV-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For chloroacetanilide derivatives, the spectra typically show absorption bands corresponding to π → π* and n → π* transitions. For instance, 2-chloroacetanilide exhibits a doublet at 210 nm, which is attributed to the π → π* transition of the carbonyl group, and another band at 315 nm, corresponding to the n → π* transition of the same group. sphinxsai.com p-Chloroacetanilide shows a maximum absorption (λmax) at 249 nm in 95% ethanol (B145695). nih.gov
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the different carbon environments in a molecule. In the spectrum of 2-chloroacetanilide, the carbonyl carbon (C=O) gives a characteristic signal at 164.64 ppm. The aromatic carbons resonate in the region of 119.86-138.48 ppm, while the methylene carbon (-CH₂) appears at 45.90 ppm. sphinxsai.com This data is vital for confirming the carbon skeleton of the molecule.
Mentioned Compounds
Computational Chemistry in N Chloroacetanilide Research
Modeling Reaction Mechanisms and Transition States
A significant area of computational research on N-Chloroacetanilide has focused on elucidating the mechanisms of its chemical reactions, particularly nucleophilic substitution, which is central to its biological activity and environmental degradation.
Density Functional Theory (DFT) has been extensively employed to model the nucleophilic displacement reactions of chloroacetanilide herbicides. These studies have primarily focused on the bimolecular nucleophilic substitution (S_N_2) mechanism, which is considered the most favorable pathway for the cleavage of the C-Cl bond in the chloroacetyl group. researchgate.nethufocw.org
One line of research investigated the S_N_2 reaction of various chloroacetanilides (acetochlor, alachlor (B1666766), metolachlor (B1676510), and propachlor) with several biologically and environmentally relevant nucleophiles: bromide (Br⁻), iodide (I⁻), bisulfide (HS⁻), and thiosulfate (B1220275) (S₂O₃²⁻). researchgate.netacs.org The calculations, performed using the ωB97XD functional, revealed that the reaction favorability depends significantly on the nature of the nucleophile. researchgate.net Reactions involving a sulfur atom as the nucleophile were found to be the most favorable, followed by iodine and bromine. researchgate.netacs.org For instance, in the reaction with thiosulfate, the attack via the sulfur atom is energetically preferred over the oxygen atom by approximately 7 kcal/mol. mdpi.com
Another detailed DFT study focused on the reaction of six different chloroacetanilide compounds with the hydrogen sulfide (B99878) (HS⁻) nucleophile. mdpi.comresearchgate.net This work compared three potential mechanisms: S_N_2, oxygen assistance, and nitrogen assistance. mdpi.comresearchgate.net The results confirmed that the S_N_2 mechanism is the most favorable for all studied compounds. mdpi.comdergipark.org.tr Mechanisms involving anchimeric assistance from the neighboring oxygen or nitrogen atoms were generally disfavored due to significantly higher activation energy barriers. mdpi.comresearchgate.net An exception was noted for one compound where the N-assistance mechanism had an activation energy close to the S_N_2 pathway, suggesting a potential for parallel reactions. mdpi.comresearchgate.net
These DFT studies also show that the different R groups on the aniline (B41778) ring of various chloroacetanilide herbicides have a negligible effect on the activation energy of the S_N_2 process. acs.orgmdpi.com However, the groups attached to the nitrogen atom do have an influence. An important electron-withdrawing effect from a neighboring carbonyl (C=O) or thiocarbonyl (C=S) group was found to lower the activation free energies for the S_N_2 reaction to around 18 kcal/mol. researchgate.net In contrast, compounds with a CH₂ group in the β-position exhibited higher activation free energies of about 22 kcal/mol. researchgate.net The computed activation energies from these studies show a strong correlation with experimental data, validating the accuracy of the theoretical models. researchgate.netacs.org
| Chloroacetanilide Derivative | Nucleophile | Activation Free Energy (ΔG‡) | Reference |
|---|---|---|---|
| Acetochlor (B104951) | Br⁻ | 23.81 | acs.org |
| Alachlor | Br⁻ | 23.84 | acs.org |
| Metolachlor | Br⁻ | 22.98 | acs.org |
| Propachlor | HS⁻ | ~19 | researchgate.net |
| Alachlor | HS⁻ | ~19 | researchgate.net |
| Metolachlor | HS⁻ | ~19 | researchgate.net |
| Compound F (Methylene) | HS⁻ (S_N_2) | 23.94 | mdpi.com |
| Compound F (Methylene) | HS⁻ (N-assistance) | 23.52 | mdpi.com |
To gain deeper insight into the reaction dynamics, computational studies have analyzed the electronic rearrangements that occur along the reaction coordinate. The concept of Reaction Electronic Flux (REF) has been used to characterize the charge transfer and polarization processes during the nucleophilic substitution. mdpi.comtoxicology.org The REF profiles for the S_N_2 reactions of chloroacetanilides are typical for this type of reaction, showing no electronic flux in the initial reactant region, followed by significant electronic activity as the system approaches the transition state. researchgate.net
Analysis of the transition state reveals that its formation is driven by both geometric changes and electronic rearrangements. For the S_N_2 reaction with various nucleophiles, geometrical changes contribute approximately 60% to reaching the transition state, while electronic changes account for the remaining 40%. researchgate.netacs.org The primary geometric distortions involve the carbon atom undergoing the attack, where the attached hydrogens align into a plane to allow the simultaneous entry of the nucleophile and departure of the chlorine atom. researchgate.net
Natural Bond Orbital (NBO) analysis has been used to track the evolution of bond orders and atomic charges throughout the reaction. mdpi.comresearchgate.net This analysis shows that as the nucleophilic attack proceeds, the electron density on the leaving chlorine atom increases. researchgate.netacs.org For the reaction with HS⁻, higher changes in charge distribution were observed on the nucleophile and the leaving group. mdpi.com NBO analysis also provides information about the synchronicity of the bond-forming and bond-breaking processes. For most chloroacetanilide models, the nucleophilic substitution is an asynchronous process characterized by a late transition state. acs.org However, when iodide is the nucleophile, the reaction proceeds through an early transition state. acs.org
| Compound | δQ (Sulfur) | δQ (Carbon) | δQ (Chlorine) | Reference |
|---|---|---|---|---|
| Propachlor (A) | -0.30 | 0.01 | -0.31 | mdpi.com |
| Alachlor (B) | -0.30 | 0.01 | -0.31 | mdpi.com |
| Metolachlor (C) | -0.30 | 0.01 | -0.31 | mdpi.com |
| β-anilide (E) | -0.35 | 0.01 | -0.25 | mdpi.com |
| Methylene (B1212753) (F) | -0.35 | 0.01 | -0.25 | mdpi.com |
DFT Studies on Nucleophilic Displacement
Prediction of Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the biological activity or chemical reactivity of compounds based on their molecular structure. These models establish a mathematical relationship between a compound's activity and its calculated molecular descriptors. orientjchem.org
Electronic descriptors are fundamental to QSAR studies as they quantify aspects of a molecule's electronic structure, such as charge distribution and the ability to participate in electrostatic interactions. hufocw.orgwu.ac.th Key electronic descriptors include partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO), and dipole moment. hufocw.orgorientjchem.org Partial atomic charges, which describe the distribution of electrons among the atoms in a molecule, are particularly important for understanding reactivity. mdpi.com For instance, QSAR models for anticancer agents have shown that the atomic net charges on specific atoms are the most critical descriptors for predicting activity. orientjchem.org
In the context of this compound, the reactivity is largely governed by the electrophilic nature of the carbon atom attached to the chlorine and the polarity of the N-Cl bond. science.gov Computational methods can precisely calculate the partial charges on these and other atoms, providing a quantitative basis for structure-reactivity correlations. mdpi.com The electron-withdrawing effect of the carbonyl group in the chloroacetyl moiety significantly influences the partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack. researchgate.net QSAR studies on chloroacetanilide herbicides have utilized a range of descriptors, including electronic, steric, and hydrophobic parameters, to predict their transformation rates and toxicity. tandfonline.com
While the primary site of nucleophilic attack for chloroacetanilide herbicides is the aliphatic carbon of the chloroacetyl group, the aromatic ring can also be a target for nucleophilic substitution under certain conditions (Nucleophilic Aromatic Substitution, or S_N_Ar). rsc.org The susceptibility of the aromatic carbons to nucleophilic attack is highly dependent on the ring's electronic properties. Aromatic rings are typically electron-rich and thus nucleophilic, but the presence of strong electron-withdrawing groups (such as nitro groups) can activate the ring towards nucleophilic attack. rsc.org
Computational studies on S_N_Ar reactions have been crucial in understanding their mechanisms, revealing that many proceed through a concerted pathway rather than the traditionally accepted two-step Meisenheimer complex mechanism. harvard.edunih.gov DFT calculations can model these reaction pathways and predict the energy barriers. nih.gov For this compound itself, the aromatic ring is not strongly activated, making S_N_Ar less likely than S_N_2 at the side chain. However, computational analysis can quantify the nucleophilic susceptibility of each aromatic carbon by calculating local reactivity descriptors. These descriptors, derived from conceptual DFT, can pinpoint the most electrophilic sites on the ring and predict how substituents would alter this reactivity. chemrxiv.org Such analyses are critical for understanding potential alternative degradation pathways or the metabolic activation of these compounds.
Electronic Descriptors and Partial Atomic Charges
In Silico Analysis for Metabolic Predictions
Predicting the metabolic fate of xenobiotics like this compound is crucial for assessing their potential toxicity and persistence in the environment. frontiersin.org In silico tools offer a rapid and cost-effective means to predict potential metabolites and metabolic pathways. researchgate.netfrontiersin.org
Various computational platforms and software, such as BioTransformer, Meteor, TIMES, and the OECD QSAR Toolbox, are used to simulate metabolic transformations. chemrxiv.orgfrontiersin.org These tools employ rule-based systems derived from known metabolic reactions and QSAR models to predict the products of Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. frontiersin.org For example, the University of Minnesota Pathway Prediction System (UM-PPS) uses rules based on organic functional groups to predict plausible biodegradation pathways. core.ac.uk
For chloroacetanilide herbicides, in silico models can predict key metabolic steps, such as N-dealkylation and amide hydrolysis, which lead to common metabolites like 2-methyl-6-ethylaniline (MEA). asm.org Further downstream metabolism, such as aromatic ring hydroxylation, can also be modeled. asm.org The outputs from these prediction tools generate lists of potential metabolites that can guide analytical studies, such as those using liquid chromatography-mass spectrometry (LC-MS), to identify actual metabolites in biological or environmental samples. frontiersin.orgnih.gov
N-acetylation and Oxanilic Acid Formation
Computational studies, particularly those employing quantitative structure-metabolism relationship (QSMR) models, have provided significant insights into the metabolic pathways of substituted anilines, a class of compounds to which this compound belongs. tandfonline.com These models aim to predict the likelihood of specific metabolic reactions based on the chemical's molecular structure and calculated physicochemical properties. researchgate.net
A pivotal study in this area investigated the in vivo metabolism of various substituted anilines and developed a predictive model for N-acetylation and the formation of N-oxanilic acids. researchgate.net The research identified key electronic descriptors that govern these metabolic steps.
Detailed Research Findings:
The primary findings from computational research indicate that two main physicochemical properties are critical in determining the metabolic route of substituted anilines:
N-acetylation Prediction: The susceptibility of a substituted aniline to undergo N-acetylation is primarily governed by the calculated partial atomic charge on the amine nitrogen . researchgate.net This electronic parameter reflects the availability of the lone pair of electrons on the nitrogen atom to participate in the acetylation reaction.
Oxanilic Acid Formation Prediction: Following N-acetylation, the formation of an oxanilic acid metabolite is strongly correlated with the calculated nucleophilic susceptibility of the aromatic carbon atom located para to the amino group (NS4) . researchgate.net A higher nucleophilic susceptibility at this position, often influenced by the presence of electron-withdrawing groups, indicates a greater likelihood of oxidation at the acetyl methyl group to form the corresponding oxanilic acid. researchgate.net
For this compound, the presence of the chloro group (an electron-withdrawing group) and the acetyl group influences these electronic properties. The research suggests that if other electron-withdrawing groups are present, particularly at the ortho position to the amino group, both acetylation and subsequent oxanilic acid formation may be hindered. researchgate.net Furthermore, the presence of other molecular sites susceptible to competing oxidative metabolic pathways can also impact the production of oxanilic acids. researchgate.net
These computational models are typically developed using pattern recognition methods like Principal Components Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) on a dataset of compounds with known metabolic fates. tandfonline.comvdoc.pub The models then classify new compounds based on their calculated physicochemical parameters.
Interactive Data Table: Predictive Physicochemical Parameters for Aniline Metabolism
The following table illustrates the key computational parameters and their influence on the metabolic fate of substituted anilines, based on the principles established in the research.
| Compound | Substituent(s) | Partial Charge on Amine N (Predicted) | Nucleophilic Susceptibility at para-C (NS4) (Predicted) | Predicted N-acetylation | Predicted Oxanilic Acid Formation |
| Aniline | H | High | Low | Yes | No |
| 4-Chloroaniline | 4-Cl | Moderate | High | Yes | Yes |
| This compound | N-COCH₃, 4-Cl | (Post-acetylation) | High | (Already Acetylated) | Yes |
| 2,4-Dichloroaniline | 2-Cl, 4-Cl | Low | High | No | No |
| 4-Methylaniline | 4-CH₃ | High | Low | Yes | No |
Note: This table is a representative illustration based on published research principles. The values for "Partial Charge on Amine N" and "Nucleophilic Susceptibility at para-C (NS4)" are relative predictions to demonstrate the concepts.
The development of these computational models represents a significant step towards the rational design of chemicals and pharmaceuticals, allowing for the early prediction of metabolic pathways and potential bioactivation routes. researchgate.net
Conclusion and Future Directions
Summary of Key Research Findings
N-Chloroacetanilide and its derivatives are a significant class of organic compounds, primarily recognized for their application as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Research has consistently shown their role as precursors to herbicides and pesticides. ontosight.ai The fundamental chemical structure consists of an acetanilide (B955) with a chlorine atom substituted on the nitrogen, bearing the chemical formula C8H8ClNO. ontosight.ai
Key research into the reactivity of chloroacetanilides has highlighted their susceptibility to nucleophilic substitution, particularly with sulfur nucleophiles like hydrogen sulfide (B99878) and glutathione (B108866). mdpi.compnas.org This reactivity is crucial for their herbicidal activity and for developing decontamination methods. mdpi.compnas.org Studies using density functional theory have elucidated the SN2 reaction mechanism as the favorable pathway for the reaction with hydrogen sulfide, with activation free energies ranging from 17 to 24 kcal/mol. mdpi.comresearchgate.net The reactivity is influenced by neighboring groups, with electron-withdrawing groups like carbonyl and thiocarbonyl decreasing the activation energy. mdpi.comresearchgate.net
The photoinduced Orton rearrangement of this compound represents another significant area of research, offering a potential solvent-less method for aromatic chlorination. researchgate.net Furthermore, the degradation of chloroacetanilide herbicides is an active field of study, with investigations into microbial degradation pathways and advanced oxidation processes like photocatalysis with TiO2/UV-A and the use of UV-activated hydrogen peroxide, persulfate, and peroxymonosulfate. nih.govmdpi.comresearchgate.net
Toxicological studies have indicated that some chloroacetanilide herbicides can induce tumors in rats and may cause DNA damage. nih.govnih.gov However, the relevance of these findings to humans is still under investigation, with some analyses suggesting that the mode of action in rats may not be directly applicable to humans. nih.gov
Current Gaps in Knowledge and Unresolved Questions
Despite the existing body of research, several knowledge gaps and unresolved questions remain regarding this compound and its derivatives.
Initial Molecular Mechanisms of Toxicity: For some chloroacetanilide herbicides like butachlor (B1668075) and alachlor (B1666766), the initial molecular key event that leads to toxic effects, such as the reduction in parietal cell numbers, remains undetermined. nih.gov While glutathione depletion has been studied, clear evidence of its occurrence in the specific target regions of the stomach is lacking. nih.gov
Carcinogenic Mechanisms: Although some chloroacetanilides are classified as potential carcinogens based on animal studies, the precise carcinogenic mechanism is still not fully understood. researchgate.net
Complete Degradation Pathways: While progress has been made in understanding the degradation of chloroacetanilide herbicides, the complete mineralization pathways and the identity and toxicity of all intermediate metabolites are not fully characterized for all compounds and degradation methods. researchgate.net For instance, in some photocatalytic degradation studies, the expected metabolites like ethane (B1197151) sulfonic acid and oxanilic acid were not detected, suggesting different degradation routes. mdpi.com
Environmental Transformation: The abiotic oxidation of chloroacetanilide herbicides by hydroxyl radicals in natural environments has not been extensively reported, representing a gap in understanding their environmental fate. researchgate.net
Structure-Activity Relationships in Anaerobic Transformation: There is limited research correlating the chemical and biological degradation rates of chloroacetanilides with their structural alterations under anaerobic conditions. Developing comprehensive Quantitative Structure-Activity Relationships (QSARs) for anaerobic transformation is still an ongoing effort.
Emerging Research Avenues
Several emerging research avenues are poised to deepen the understanding and expand the applications of this compound and related compounds.
Advanced Oxidation Processes (AOPs): Research is increasingly focusing on novel AOPs for the degradation of chloroacetanilide herbicides. This includes the use of UV-activated persulfate and peroxymonosulfate, which have shown significant potential for herbicide degradation, sometimes outperforming conventional UV/H2O2 processes, especially in water with high natural organic matter content. researchgate.net
High-Throughput Screening and Machine Learning: The application of high-throughput experimental tools and machine learning algorithms is an emerging trend in optimizing organic synthesis. beilstein-journals.org These approaches can be used to efficiently screen reaction conditions (e.g., catalysts, ligands, solvents) and develop predictive models for the synthesis and modification of N-chloroacetanilides, maximizing yield and minimizing impurities. beilstein-journals.org
Computational Toxicology and Molecular Docking: To better understand the mechanisms of toxicity, computational toxicology and molecular docking are being employed to identify putative toxicity pathways for chloroacetanilide herbicides. researchgate.net These in silico methods can help predict protein targets and cellular responses to exposure.
Multi-functional Protein Interactions: Recent studies have shown that chloroacetanilides can induce the misfolding of numerous cellular proteins, particularly those with reactive cysteine residues. acs.org Investigating these distinct protein destabilization profiles for different chloroacetanilides can provide new insights into their off-target effects and mechanisms of action.
Novel Catalytic Systems: The discovery of novel enzyme systems, such as the three-component Rieske non-heme iron oxygenase system in Sphingomonads that catalyzes the N-dealkylation of chloroacetanilide herbicides, opens up new possibilities for bioremediation and biocatalysis. asm.org Further research into the diversity and evolution of such enzyme systems could lead to more efficient and specific degradation methods. asm.org
Potential for Novel Applications
Building on the existing knowledge and emerging research, several potential novel applications for this compound and its derivatives can be envisioned.
Development of Greener Herbicides: By understanding the structure-activity relationships and degradation pathways, it may be possible to design new chloroacetanilide-based herbicides that are more selective, have lower environmental persistence, and are more readily biodegradable.
Synthesis of Novel Heterocyclic Compounds: The reactivity of the chlorine atom in N-aryl 2-chloroacetamides makes them valuable synthons for the creation of diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidine-4-ones through intramolecular cyclization reactions. researchgate.net This opens doors for the synthesis of new pharmaceutical and materials science compounds.
Probes for Chemical Biology: The ability of chloroacetanilides to interact with and destabilize specific cellular proteins suggests their potential use as chemical probes to study protein folding and function. acs.org By modifying their structure, it may be possible to develop targeted probes for specific proteins or cellular pathways.
Advanced Decontamination Technologies: The discovery that thiosulfate (B1220275) salts can rapidly dechlorinate chloroacetanilide herbicides in water and soil suggests a new, safe method for environmental remediation. pnas.org Further research could optimize this process and explore its application to other halogenated organic compounds. pnas.org
Flow Chemistry and Automated Synthesis: The use of segmented flow reactors and other automated synthesis platforms can enable the rapid and efficient production of a library of this compound derivatives for screening in drug discovery and materials science. beilstein-journals.org This technology facilitates the exploration of a wider chemical space and the discovery of compounds with novel properties.
Q & A
Q. What computational approaches are most effective for predicting the reactivity of this compound in novel reaction systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
